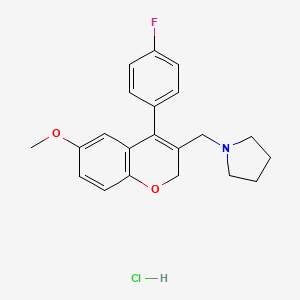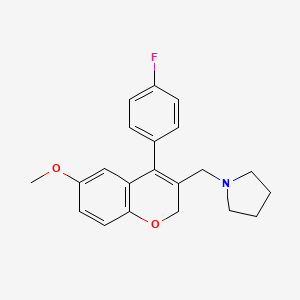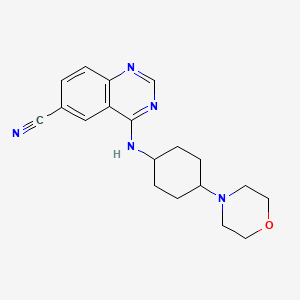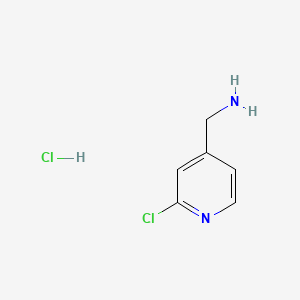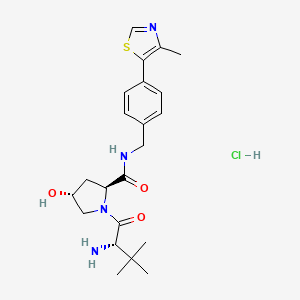
蛋白降解剂 1 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
VHL ligand 1 is a building block in the synthesis of proteolysis-targeting chimera technologies (PROTACs). It is the von Hippel-Lindau (VHL) E3 ligase binding portion of some VHL-based PROTACs, including BET PROTAC MZ1.2
Protein degrader 1 hydrochloride is used in the synthesis of HaloPROTACs.
科学研究应用
靶向蛋白质降解 (TPD)
蛋白降解剂是一类治疗剂,可以同时结合目标蛋白 (POI) 和 E3 连接酶,以实现 POI 的多泛素化和蛋白酶体介导的降解 . 这种方法有可能显著扩展药物靶点蛋白组 .
克服药物耐药性
蛋白降解剂可以通过泛素-蛋白酶体途径 (UPP) 和溶酶体途径靶向“不可成药靶点”并克服药物耐药性 .
口服给药
大多数蛋白降解剂的临床候选药物都是为口服给药而设计的 . 阿斯利康团队发表了一种设计策略,该策略优先考虑低分子量 cereblon EBM 以提高口服吸收,并优化低固有清除率以减轻高首过代谢 .
肠道外给药
肠道外给药在研究早期实施并得到药代动力学-药效学模型的支持,可以使更广泛的药物设计空间得到探索,扩大可及靶点的范围,并实现蛋白降解剂作为治疗方式的承诺 .
生物制品作为结合剂
近年来,蛋白质和核酸等生物制品已被用作靶向蛋白质的结合剂,从而将 TPD 平台的范围扩展到包括分泌蛋白、跨膜蛋白和可溶性但高度无序的细胞内蛋白 .
生物传感应用
表面等离子体共振成像 (SPRi) 是一种高度灵敏、实时、无标记的生物传感应用。 由于对 SPRi 的广泛研究,可以以高通量方式实现多重生物标志物筛选 .
作用机制
Target of Action
The primary targets of protein degrader 1 hydrochloride are proteins of interest (POIs) within cells . These targets are engaged by a component of the degrader known as the target binding moiety (TBM) . The TBM allows the degrader to selectively bind to the POI, marking it for degradation .
Mode of Action
Protein degrader 1 hydrochloride operates through a mechanism known as targeted protein degradation (TPD) . This involves the use of a three-component design comprising a TBM for a POI, a ubiquitin E3 ligase binding moiety (EBM), and a linker to connect the two binders . Through this design, the therapeutic can simultaneously engage a POI and an E3 ligase to achieve polyubiquitination and proteasome-mediated degradation of the POI .
Biochemical Pathways
The action of protein degrader 1 hydrochloride affects the ubiquitin-proteasome system, a major pathway for protein degradation within cells . By engaging this pathway, the compound can selectively target and degrade proteins that are involved in disease pathogenesis .
Pharmacokinetics
The pharmacokinetic properties of protein degrader 1 hydrochloride are still under investigation. It is known that many protein degraders are designed for oral administration . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial factors that influence its therapeutic efficacy .
Result of Action
The result of the action of protein degrader 1 hydrochloride is the selective degradation of its target proteins . This can lead to the modulation of cellular processes and pathways that are regulated by these proteins, potentially leading to therapeutic benefits .
Action Environment
The action of protein degrader 1 hydrochloride can be influenced by various environmental factors. These include the cellular environment, the presence of other molecules, and the physicochemical properties of the compound itself
生化分析
Biochemical Properties
Protein degrader 1 hydrochloride plays a crucial role in biochemical reactions by recruiting the von Hippel-Lindau (VHL) protein, an E3 ubiquitin ligase. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The compound interacts with various enzymes and proteins, including the epidermal growth factor receptor (EGFR), which is often implicated in cancer. By forming a ternary complex with the target protein and VHL, Protein degrader 1 hydrochloride ensures the selective degradation of the target protein, thereby modulating cellular processes .
Cellular Effects
Protein degrader 1 hydrochloride exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of EGFR by Protein degrader 1 hydrochloride can inhibit cancer cell proliferation and induce apoptosis. Additionally, this compound can affect other signaling pathways, such as the JAK/STAT pathway, by degrading specific proteins involved in these pathways .
Molecular Mechanism
The molecular mechanism of Protein degrader 1 hydrochloride involves the formation of a ternary complex between the target protein, the compound, and the VHL protein. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The binding interactions between Protein degrader 1 hydrochloride and the target protein are highly specific, ensuring that only the intended protein is degraded. This specificity is achieved through the precise design of the PROTAC molecule, which includes a ligand for the target protein and a ligand for the VHL protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Protein degrader 1 hydrochloride can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the degradation of target proteins by Protein degrader 1 hydrochloride can be sustained over extended periods, leading to prolonged therapeutic effects. The stability of the compound itself can be affected by various factors, including temperature and pH .
Dosage Effects in Animal Models
The effects of Protein degrader 1 hydrochloride in animal models are dose-dependent. At lower doses, the compound can effectively degrade target proteins without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects can include off-target protein degradation and disruption of normal cellular processes. Therefore, careful optimization of the dosage is essential to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
Protein degrader 1 hydrochloride is involved in various metabolic pathways, primarily through its interaction with the ubiquitin-proteasome system. The compound facilitates the ubiquitination of target proteins, leading to their degradation by the proteasome. This process is crucial for maintaining cellular homeostasis and regulating protein levels within the cell. Additionally, Protein degrader 1 hydrochloride can influence metabolic flux and metabolite levels by degrading key regulatory proteins involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, Protein degrader 1 hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure that the compound reaches its target proteins and exerts its effects efficiently. The distribution of Protein degrader 1 hydrochloride can also be influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of Protein degrader 1 hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization ensures that Protein degrader 1 hydrochloride can interact with its target proteins and facilitate their degradation effectively. The precise localization of the compound can also influence its efficacy and specificity in degrading target proteins .
属性
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S.ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);1H/t16-,17+,19-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRTWGCWUBURGU-MSSRUXLCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
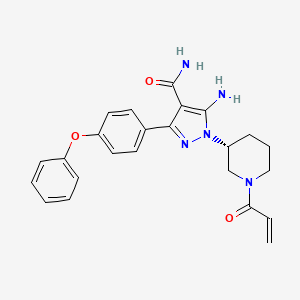
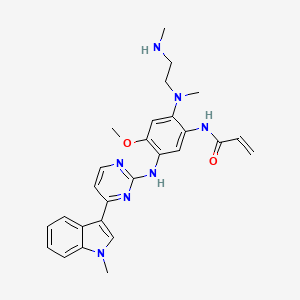
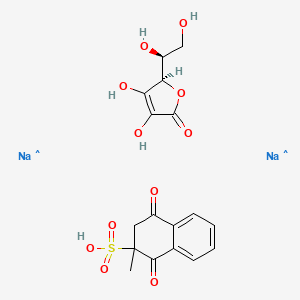
![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)
![(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B560551.png)
![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)
![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)
